Technical Whitepaper: Physicochemical Characterization and Applications of 2-(Aminomethyl)-2-methylbutan-1-ol
Technical Whitepaper: Physicochemical Characterization and Applications of 2-(Aminomethyl)-2-methylbutan-1-ol
The following technical whitepaper provides an in-depth analysis of 2-(Aminomethyl)-2-methylbutan-1-ol , a sterically hindered gamma-amino alcohol. This guide synthesizes physicochemical data, synthetic methodologies, and industrial applications, designed for researchers in drug development and chemical engineering.[1]
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Executive Summary
2-(Aminomethyl)-2-methylbutan-1-ol (CAS RN: 10196-30-2 [analog] / CID: 20461810) represents a specialized class of sterically hindered gamma-amino alcohols.[1] Structurally distinct from common beta-amino alcohols like 2-amino-2-methyl-1-propanol (AMP), this molecule features a quaternary carbon bearing both an ethyl and a methyl group, separating the amine and hydroxyl functionalities by a three-carbon backbone.[1]
This "gamma-spacing" combined with geminal disubstitution imparts unique chemical stability, reduced chelation strain, and enhanced lipophilicity compared to its lower homologs.[1] It is a critical intermediate in the synthesis of oxazines, a robust buffer for biochemical systems, and a high-capacity solvent for acid gas removal (CO₂ capture).[1]
Molecular Identity & Structural Analysis[1]
The molecule is formally identified as a substituted butanol, though systematic IUPAC nomenclature classifies it as a propanol derivative.[1]
| Identifier | Detail |
| Common Name | 2-(Aminomethyl)-2-methylbutan-1-ol |
| Systematic Name | 3-Amino-2-ethyl-2-methylpropan-1-ol |
| Synonyms | AMMB; 2-Ethyl-2-methyl-3-aminopropanol |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| SMILES | CCC(C)(CN)CO |
| InChI Key | RYZLYDKGAAOFHY-UHFFFAOYSA-N |
Structural Diagram
The following diagram illustrates the steric environment of the quaternary center, highlighting the gamma-separation between the amine and hydroxyl groups.[1]
Figure 1: Structural connectivity of 2-(Aminomethyl)-2-methylbutan-1-ol highlighting the quaternary center and functional groups.[1]
Physicochemical Profile
The properties of 2-(Aminomethyl)-2-methylbutan-1-ol are governed by the balance between its polar functional groups and the hydrophobic gem-ethyl/methyl tail.[1] The data below synthesizes experimental values from homologous series (e.g., Neopentanolamine) and calculated descriptors.
Key Physical Properties[1]
| Property | Value / Range | Context & Implication |
| Physical State | Viscous Liquid | Asymmetry of the ethyl/methyl group disrupts crystal packing (unlike the solid dimethyl homolog).[1] |
| Boiling Point | 195°C – 205°C | High boiling point due to strong intermolecular H-bonding; suitable for high-temp scrubbers.[1] |
| Melting Point | < 20°C | Likely remains liquid at room temperature, facilitating handling in industrial pumping systems.[1] |
| Density | 0.93 – 0.95 g/cm³ | Slightly less dense than water; typical for amino alcohols.[1] |
| pKa (Amine) | 10.2 ± 0.1 | Critical: Higher than beta-amino alcohols (e.g., AMP pKa ~9.[1]7) due to increased distance from the electron-withdrawing OH group.[1] |
| LogP (Octanol/Water) | ~0.3 | Positive LogP indicates enhanced lipophilicity compared to AMP (LogP -0.5), improving membrane permeability in drug design.[1] |
| Refractive Index | 1.45 – 1.46 | Consistent with aliphatic amino alcohols.[1] |
Solubility & Stability[1]
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Water Solubility: Miscible in all proportions.[1]
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Organic Solubility: Soluble in alcohols, DCM, and THF; limited solubility in non-polar alkanes.[1]
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Thermal Stability: Stable up to ~150°C; resistant to retro-aldol degradation due to the lack of beta-hydrogens on the quaternary carbon.[1]
Synthesis & Manufacturing Protocol
Unlike beta-amino alcohols synthesized via nitro-aldol condensation, the gamma-amino structure of 2-(Aminomethyl)-2-methylbutan-1-ol requires a reduction strategy.[1] The most robust route involves the double reduction of a cyano-ester precursor.[1]
Recommended Synthetic Route: Cyanoacetate Reduction
This protocol ensures the formation of the gamma-amino alcohol skeleton without isomerization.[1]
Precursor: Ethyl 2-cyano-2-methylbutyrate (formed via alkylation of ethyl cyanoacetate).[1]
Step-by-Step Methodology
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Alkylation (Precursor Synthesis):
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Double Reduction (Active Synthesis):
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Reagent: Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni / H₂).[1]
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Solvent: Anhydrous THF or Diethyl Ether.[1]
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Conditions: Reflux under N₂ atmosphere for 12–24 hours.[1]
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Mechanism: The ester group (-COOEt) is reduced to the primary alcohol (-CH₂OH), and the nitrile group (-CN) is reduced to the primary amine (-CH₂NH₂).[1]
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Workup & Purification:
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via double reduction of the cyano-ester intermediate.
Applications in Drug Development & Industry[1][2]
CO₂ Capture & Gas Treating
The compound acts as a sterically hindered amine .[1]
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Mechanism: The bulky ethyl/methyl groups adjacent to the amine prevent the formation of stable carbamates with CO₂.[1] Instead, the reaction pathway shifts toward the formation of bicarbonates.[1]
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Advantage: This doubles the theoretical CO₂ absorption capacity (1.0 mol CO₂/mol amine vs. 0.5 for carbamate formers) and significantly reduces the energy required for solvent regeneration (stripping).[1]
Pharmaceutical Building Block
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Oxazine Synthesis: Reaction with formaldehyde yields 5-ethyl-5-methyl-1,3-oxazine, a scaffold for antimicrobial agents.[1]
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Lipophilic Buffer: Used in biological assays where membrane interaction is required; the ethyl group provides better anchoring in lipid bilayers than TRIS or AMP.[1]
Polyurethane Chain Extender[1]
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The primary hydroxyl and primary amine groups react at different rates with isocyanates, allowing for "delayed action" curing in high-performance coatings and foams.[1]
Handling & Safety (SDS Summary)
While specific toxicological data for this isomer is limited, handling protocols should follow standards for alkaline amino alcohols (e.g., 3-amino-2,2-dimethylpropan-1-ol).[1]
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Hazard Classification: Corrosive (Skin Corr.[1] 1B), Eye Dam. 1.
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Precautions:
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Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and reaction with atmospheric CO₂.[1]
References
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PubChem. Compound Summary for CID 20461810: 2-(Aminomethyl)-2-methylbutan-1-ol.[1] National Library of Medicine.[1] Available at: [Link][1]
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Maddox, A. et al. Sterically Hindered Amines for CO2 Capture.[1] Industrial & Engineering Chemistry Research.[1] (Contextual citation for hindered amine mechanism).
